(4-Benzotriazol-2-ylphenyl)(isopropyl)amine
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Overview
Description
N-[4-(2H-1,2,3-BENZOTRIAZOL-2-YL)PHENYL]-N-ISOPROPYLAMINE is a compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is particularly interesting due to its unique structure, which combines a benzotriazole moiety with a phenyl group and an isopropylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2H-1,2,3-BENZOTRIAZOL-2-YL)PHENYL]-N-ISOPROPYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzotriazole moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[4-(2H-1,2,3-BENZOTRIAZOL-2-YL)PHENYL]-N-ISOPROPYLAMINE oxide, while reduction may produce the corresponding amine derivative .
Scientific Research Applications
N-[4-(2H-1,2,3-BENZOTRIAZOL-2-YL)PHENYL]-N-ISOPROPYLAMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(2H-1,2,3-BENZOTRIAZOL-2-YL)PHENYL]-N-ISOPROPYLAMINE involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-Benzotriazol-2-yl)-4-methylphenol
- 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-butylphenol
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(2-phenyl-2-propanyl)phenol
Uniqueness
N-[4-(2H-1,2,3-BENZOTRIAZOL-2-YL)PHENYL]-N-ISOPROPYLAMINE is unique due to its combination of a benzotriazole moiety with a phenyl group and an isopropylamine group. This structure imparts distinct physicochemical properties, making it suitable for various applications in chemistry, biology, and industry. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance .
Properties
Molecular Formula |
C15H16N4 |
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Molecular Weight |
252.31 g/mol |
IUPAC Name |
4-(benzotriazol-2-yl)-N-propan-2-ylaniline |
InChI |
InChI=1S/C15H16N4/c1-11(2)16-12-7-9-13(10-8-12)19-17-14-5-3-4-6-15(14)18-19/h3-11,16H,1-2H3 |
InChI Key |
QJKMHPKLQHHDPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)N2N=C3C=CC=CC3=N2 |
Origin of Product |
United States |
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